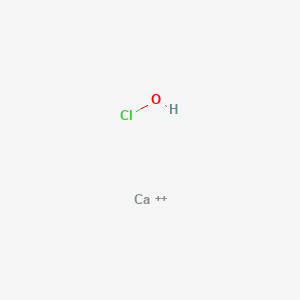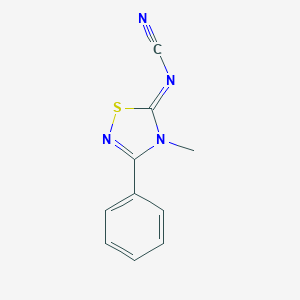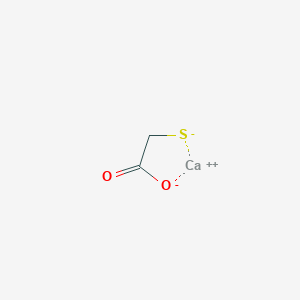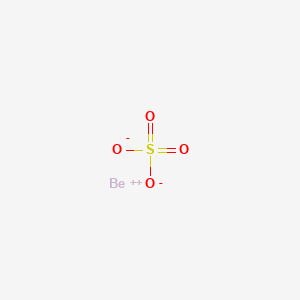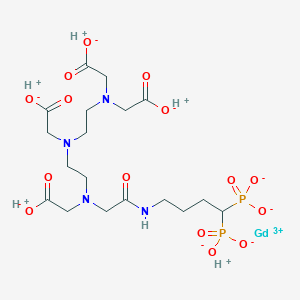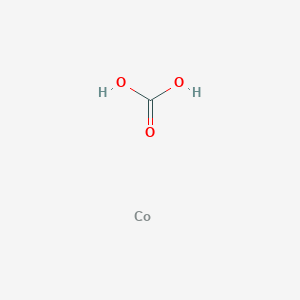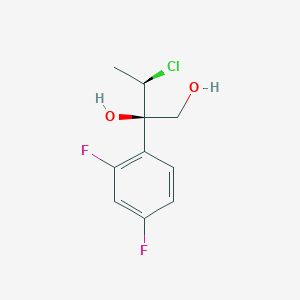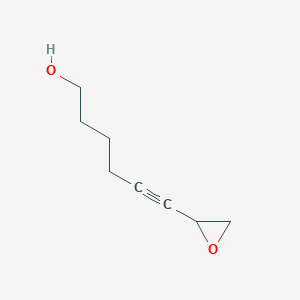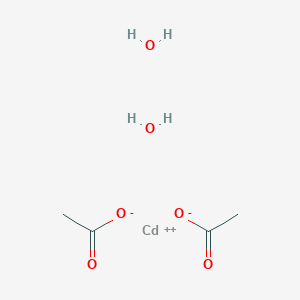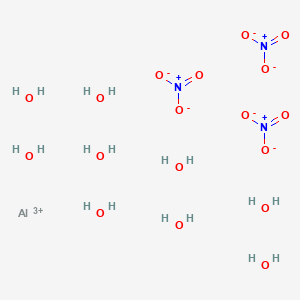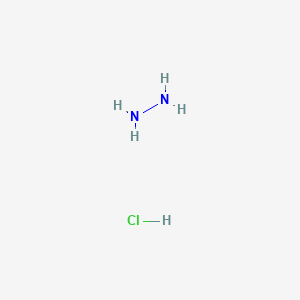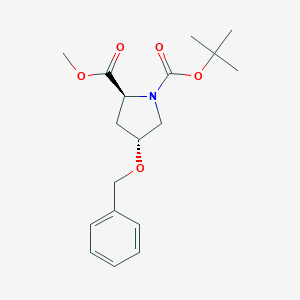![molecular formula C9H8N2O2 B147998 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone CAS No. 137538-55-7](/img/structure/B147998.png)
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is also known as HIBE, and it is a benzimidazole derivative that has a hydroxyl group attached to the fifth position of the benzene ring. In
Mechanism Of Action
The mechanism of action of 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is not fully understood. However, it has been proposed that the compound exerts its effects by scavenging free radicals and inhibiting the activity of certain enzymes. It has also been suggested that it may modulate the expression of certain genes involved in various physiological processes.
Biochemical And Physiological Effects
Studies have shown that 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone possesses significant antioxidant and anti-inflammatory properties. It has been found to scavenge free radicals, reduce oxidative stress, and inhibit the activity of certain enzymes involved in inflammation. These effects may be beneficial in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is its potential applications in various fields of scientific research. It is a cost-effective and efficient compound that can be synthesized using readily available reagents. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone. One of the areas of interest is the development of novel derivatives of this compound that may possess enhanced properties and efficacy. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential applications in various fields of scientific research. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which may facilitate its translation into clinical applications.
Conclusion:
In conclusion, 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. The synthesis method of this compound is efficient and cost-effective. It possesses significant antioxidant and anti-inflammatory properties and may be beneficial in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. However, further studies are needed to evaluate its safety and toxicity in vivo and to explore its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone involves the reaction of 4-nitrophenylhydrazine with 3-methoxyacetophenone in the presence of sodium hydroxide. The resulting product is then reduced using sodium borohydride to obtain 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone. This method has been reported in several studies and has been found to be efficient and cost-effective.
Scientific Research Applications
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been found to possess significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, it has been studied for its ability to inhibit certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes.
properties
CAS RN |
137538-55-7 |
|---|---|
Product Name |
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone |
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-(5-hydroxy-1H-benzimidazol-4-yl)ethanone |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)8-7(13)3-2-6-9(8)11-4-10-6/h2-4,13H,1H3,(H,10,11) |
InChI Key |
PDCKDXXHFAABGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC2=C1N=CN2)O |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1N=CN2)O |
synonyms |
Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



